(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1-but-3-ynylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,4-5,7-8H,3,6H2,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXMBOOGGKRKK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 2098161-82-9, is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring and a propenoic acid moiety, which contribute to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 190.20 g/mol. Its structural representation highlights the unique features that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 2098161-82-9 |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit paw swelling in acute inflammatory models in rats, comparable to standard anti-inflammatory drugs like aspirin. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
Anticancer Potential
Emerging research suggests that (2E)-3-[1-(but-3-yn-1yl)-1H-pyrazol-4-yl]prop-2-enoic acid may also exhibit anticancer activity. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Case Study 1: Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that (2E)-3-[1-(but-3-yn-1-y)-1H-pyrazol-4-y]prop-2-enonic acid exhibited an impressive inhibition percentage comparable to diclofenac sodium, with an IC50 value indicating potent activity.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of apoptotic markers and decreased cell viability.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Alkyne vs. Methyl Groups: Methyl substituents (e.g., ) increase metabolic stability but may reduce solubility .
Synthetic Methods: Most analogs are synthesized via Knoevenagel condensation (as in ) or Vilsmeier–Haack reactions. Yields vary widely (24–88%), depending on substituent complexity .
Preparation Methods
Pyrazole Core Synthesis
Pyrazoles are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents. For the target compound, the pyrazole ring bearing substituents at N1 and C4 positions is constructed by:
- Condensation of a suitable β-ketoester or β-diketone precursor with hydrazine derivatives.
- Alternatively, cyclization of hydrazones derived from aldehydes or ketones with hydrazines.
This step establishes the pyrazole scaffold with a reactive site at the C4 position for further functionalization.
N1-Alkynylation of Pyrazole
Representative Synthetic Route Example
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | β-Diketone + hydrazine | Ethanol, reflux | Formation of 4-substituted pyrazole core |
| 2 | Pyrazole + 3-bromobut-1-yne | K2CO3, DMF, room temperature to 60°C | N1-alkynylated pyrazole intermediate |
| 3 | 4-bromo-N1-alkynylpyrazole + acrylic acid (or derivative) | Pd(OAc)2, PPh3, Et3N, DMF, 80-100°C | Heck coupling to form this compound |
Research Findings and Optimization
- Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for the Heck coupling to ensure high stereoselectivity for the E-isomer.
- Base Effects: Triethylamine or potassium carbonate bases improve coupling efficiency and suppress side reactions.
- Solvent Effects: Polar aprotic solvents such as DMF or NMP facilitate better solubility of reactants and catalyst stability.
- Temperature Control: Moderate heating (80–100°C) is optimal to balance reaction rate and minimize decomposition of the alkyne moiety.
- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields pure target compound.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Pyrazole formation solvent | Ethanol, reflux | High yield of pyrazole core |
| N1-Alkynylation base | K2CO3 or NaH | Efficient N-alkylation, minimal side products |
| N1-Alkynylation solvent | DMF or DMSO | Good solubility, promotes reaction |
| Heck coupling catalyst | Pd(OAc)2 with PPh3 | High stereoselectivity for E-isomer |
| Heck coupling base | Triethylamine or K2CO3 | Enhances coupling efficiency |
| Heck coupling solvent | DMF or NMP | Stabilizes catalyst and reactants |
| Reaction temperature | 80–100 °C | Optimal balance of rate and stability |
| Purification method | Column chromatography or recrystallization | High purity product |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid?
- Methodological Answer : The synthesis of α,β-unsaturated pyrazole derivatives typically involves condensation reactions between substituted pyrazole aldehydes and active methylene compounds. For example, analogous compounds like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one were synthesized via Claisen-Schmidt condensation under reflux conditions with ethanol as a solvent . Key parameters include:
- Temperature : Maintain 70–80°C to favor enone formation.
- Catalyst : Use NaOH or piperidine for base-catalyzed reactions.
- Purification : Recrystallization from ethanol or methanol improves purity .
For the target compound, introducing the but-3-yn-1-yl group may require Sonogashira coupling or alkyne functionalization steps, with strict inert atmosphere control to prevent side reactions.
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Resolves stereochemistry and confirms the (2E)-configuration, as demonstrated for structurally similar pyrazole derivatives .
- NMR spectroscopy : and NMR can identify vinyl proton coupling (J ≈ 15–16 Hz for trans-configuration) and substituent effects on the pyrazole ring .
- HPLC-MS : Quantifies purity and detects trace isomers or byproducts, especially for intermediates like acryloyl chloride derivatives .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis to avoid undesired isomers?
- Methodological Answer : The (2E)-configuration is critical for bioactivity in α,β-unsaturated acids. Strategies include:
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor the trans-isomer due to slower equilibration .
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during enolate formation.
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .
Contradictions in isomer ratios reported for similar compounds (e.g., vs. 19) suggest solvent polarity and steric effects significantly influence outcomes.
Q. What approaches are recommended for elucidating structure-activity relationships (SAR) in biological systems?
- Methodological Answer : SAR studies require systematic modification of substituents and evaluation against biological targets. For example:
- Pyrazole ring substitutions : Replace the but-3-yn-1-yl group with ethyl or methyl groups to assess hydrophobicity effects (as seen in and ).
- Bioisosteric replacements : Substitute the acryloyl moiety with thiazole or imidazole rings to probe electronic effects ().
- Molecular docking : Use software like AutoDock to simulate binding interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. How should conflicting biological activity data be resolved?
- Methodological Answer : Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects in vs. 11) may arise from assay conditions or cellular models. Solutions include:
- Dose-response profiling : Test across a broad concentration range (nM to μM) to identify true IC values.
- Comparative studies : Use structurally related compounds (e.g., ’s ethyl ester derivatives) as internal controls.
- Mechanistic assays : Combine transcriptomics and proteomics to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
